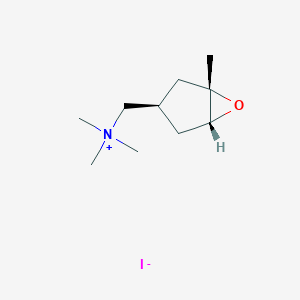
2-(2-Hydroxy-3-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-3-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarboxamide, commonly known as HONH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. HONH is a hydrazone derivative of naphthalene, which is synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of HONH is not fully understood, but it is believed to be related to its ability to interact with various biomolecules, including proteins and nucleic acids. HONH has been shown to inhibit the activity of enzymes involved in cancer cell growth and to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to disrupt bacterial cell membranes and inhibit the growth of pathogenic bacteria.
Biochemical and Physiological Effects:
HONH has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory activities. It has also been shown to reduce oxidative stress and DNA damage in cells. In animal studies, HONH has been shown to improve cognitive function and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HONH in lab experiments is its low toxicity and high solubility in water, which makes it easy to handle and administer. However, one limitation of using HONH is its instability in acidic and basic conditions, which can lead to degradation and loss of activity.
Orientations Futures
There are several potential future directions for research on HONH. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another area of interest is its potential use in agriculture as a natural pesticide and growth enhancer. Additionally, HONH could be used as a catalyst in various chemical reactions, and further studies are needed to explore its potential applications in industry.
Méthodes De Synthèse
The synthesis of HONH involves the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with hydrazine hydrate in the presence of ethanol as a solvent. The reaction is carried out at room temperature, and the product is obtained in high yield after purification. The synthesis method is straightforward, cost-effective, and environmentally friendly, making it an attractive option for large-scale production.
Applications De Recherche Scientifique
HONH has been extensively studied for its potential applications in various scientific fields. In medicine, HONH has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, HONH has been studied for its ability to enhance plant growth and protect against pests and diseases. In industry, HONH has been used as a dye and a catalyst in various chemical reactions.
Propriétés
IUPAC Name |
(2,4-dihydroxy-3-methylnaphthalen-1-yl)iminourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-6-10(16)8-5-3-2-4-7(8)9(11(6)17)14-15-12(13)18/h2-5,16-17H,1H3,(H2,13,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFUSRDXCXNGNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1O)N=NC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-3-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarboxamide | |
CAS RN |
168423-06-1 |
Source


|
| Record name | 2-Hydroxy-3-methyl-1,4-naphthoquinone monosemicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168423061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B221810.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)


![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)

![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
